molecular formula C18H17NO4 B2998286 [2-Oxo-2-(1-phenylethylamino)ethyl] 4-formylbenzoate CAS No. 746616-15-9

[2-Oxo-2-(1-phenylethylamino)ethyl] 4-formylbenzoate

Cat. No.: B2998286
CAS No.: 746616-15-9
M. Wt: 311.337
InChI Key: WZOAHMFGBJEONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Oxo-2-(1-phenylethylamino)ethyl] 4-formylbenzoate is an ester derivative featuring a phenylethylamino group linked to a 2-oxoethyl moiety and a 4-formylbenzoate aromatic ring.

Properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-13(15-5-3-2-4-6-15)19-17(21)12-23-18(22)16-9-7-14(11-20)8-10-16/h2-11,13H,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOAHMFGBJEONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-Oxo-2-(1-phenylethylamino)ethyl] 4-formylbenzoate, a derivative of benzoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H17NO3, with a molecular weight of approximately 287.31 g/mol. The compound features a phenylethylamine moiety which is known for its biological significance, particularly in neuropharmacology.

PropertyValue
Molecular Weight287.31 g/mol
XLogP33.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count8

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Research into the anticancer potential of benzoate derivatives suggests that they can induce apoptosis in cancer cells. For example, compounds with structural similarities to this compound have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle regulators .

Neuropharmacological Effects

The phenylethylamine component is crucial for neuropharmacological activity. Compounds containing this moiety have been associated with effects on neurotransmitter levels, potentially influencing mood and cognitive functions. Studies suggest that such compounds may act as monoamine oxidase inhibitors (MAOIs), thereby increasing levels of neurotransmitters like serotonin and dopamine .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the phenylethylamine side chain or the benzoate group can significantly enhance potency and selectivity for specific biological targets.

Key Findings from SAR Studies

  • Substituent Variability : Altering substituents on the aromatic rings can lead to variations in activity against specific targets.
  • Linker Length : The length and flexibility of the linker between the phenylethylamine and benzoate moieties influence binding affinity and bioavailability.
  • Hydrophilicity : Increasing hydrophilicity through functional group modifications can enhance solubility and absorption.

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

  • Case Study on Antimicrobial Efficacy : A derivative similar to this compound was tested against multi-drug resistant strains of E. coli, showing significant inhibition at low concentrations.
  • Cancer Cell Line Study : In vitro studies demonstrated that a related compound induced apoptosis in breast cancer cell lines, with IC50 values indicating potent anti-proliferative effects.
  • Neuropharmacological Assessment : A study evaluating the effects on mood disorders found that a phenylethylamine derivative improved symptoms in animal models by modulating serotonin levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Formula (MW) Key Properties/Activities References
[2-Oxo-2-(1-phenylethylamino)ethyl] 4-formylbenzoate 4-formyl, phenylethylamino C₁₈H₁₈N₂O₄ (326.35 g/mol)* High reactivity (formyl group); potential antibacterial precursor
[2-Oxo-2-(phenylamino)ethyl] 4-formylbenzoate 4-formyl, phenylamino C₁₆H₁₄N₂O₄ (298.29 g/mol) Failed heterocycle synthesis; forms alternative products
N-(2-Oxo-2-(phenylamino)ethyl)-4-carboxamide derivatives Carboxamide (vs. ester) Varies Improved stability; surface/infiltration anesthetic activity (e.g., 4h, 4i )
2-(4-Chlorophenyl)-2-oxoethyl 4-methylbenzoate 4-methyl, 4-Cl C₁₆H₁₃ClO₃ (296.73 g/mol) Higher lipophilicity (Cl, methyl); crystallographically characterized
2-(4-Bromophenyl)-2-oxoethyl 4-aminobenzoate 4-amino, 4-Br C₁₅H₁₂BrNO₃ (358.17 g/mol) Enhanced aromatic interactions (Br); increased molecular weight
[2-[1-(4-(Difluoromethoxy)phenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate Difluoromethoxy, pyrrole C₂₃H₁₉F₂NO₅ (427.40 g/mol) High XLogP3 (4.8); metabolic stability (F atoms)
[2-[[4-(4-Methylphenyl)thiazol-2-yl]amino]-2-oxoethyl] 2-bromobenzoate Thiazole, 2-Br C₂₀H₁₆BrN₂O₃S (453.32 g/mol) Bromine as leaving group; thiazole enhances π-π stacking

*Estimated molecular weight based on structural formula.

Key Comparative Insights

Physicochemical Properties
  • Lipophilicity: The target compound’s phenylethylamino group increases hydrophobicity (predicted XLogP ~3.5), intermediate between the polar 4-aminobenzoate (XLogP ~2.0) and the highly lipophilic difluoromethoxy-pyrrole derivative (XLogP3 = 4.8) .
  • Solubility: The formyl group reduces aqueous solubility compared to amino-substituted analogs but enhances reactivity in organic phases.
Toxicity Considerations
  • Hepatotoxicity: Electron-withdrawing groups (e.g., formyl) may increase metabolic oxidation risks compared to electron-donating methyl or amino groups .

Q & A

Basic: What are the optimal synthetic routes for [2-Oxo-2-(1-phenylethylamino)ethyl] 4-formylbenzoate, and how can purity be validated?

Answer:
Synthesis typically involves a multi-step approach:

  • Esterification : React 4-formylbenzoic acid with 2-oxo-2-(1-phenylethylamino)ethanol using coupling agents like EDCI/HOBt or DCC/DMAP in anhydrous dichloromethane under nitrogen .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water mixture) to isolate the product.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) and ¹H/¹³C NMR to detect residual solvents or side products. High-resolution mass spectrometry (HRMS) verifies molecular ion integrity .

Basic: Which spectroscopic techniques are critical for characterizing the compound’s structure and functional groups?

Answer:

  • FT-IR : Identifies carbonyl stretches (ester C=O at ~1720 cm⁻¹, amide C=O at ~1650 cm⁻¹, and formyl C=O at ~1680 cm⁻¹) .
  • NMR :
    • ¹H NMR: Aromatic protons (δ 7.5–8.5 ppm for formyl benzoate), ethylamino protons (δ 1.2–1.5 ppm for CH₂CH₃), and oxoethyl protons (δ 3.8–4.2 ppm).
    • ¹³C NMR: Ester carbonyl (δ ~165 ppm), formyl carbon (δ ~190 ppm), and amide carbonyl (δ ~170 ppm) .
  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks (SHELXL refinement) .

Advanced: How can researchers address discrepancies between experimental and computational NMR chemical shift data?

Answer:
Discrepancies often arise from solvent effects or conformational flexibility.

  • DFT Calculations : Use B3LYP/6-31G* with implicit solvent models (e.g., PCM for DMSO) to simulate shifts.
  • Conformational Sampling : Perform a Boltzmann-weighted average of multiple conformers (via Gaussian or ORCA) to match experimental data.
  • Dynamic Effects : Investigate tautomerism or proton exchange using variable-temperature (VT) NMR .

Advanced: What strategies are effective in elucidating crystal packing and intermolecular interactions using X-ray diffraction?

Answer:

  • Single-Crystal X-ray Diffraction : Collect data at 100 K (Cu-Kα radiation) and refine with SHELXL.
  • Hirshfeld Surface Analysis : Quantify hydrogen bonds (N–H···O, C–H···O) and π-π interactions using CrystalExplorer.
  • Comparative Analysis : Benchmark against structurally similar phenacyl benzoates (e.g., 2-(4-fluorophenyl)-2-oxoethyl benzoates) to identify packing motifs .

Advanced: How to design a structure-activity relationship (SAR) study for the compound’s potential antimicrobial activity?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace formyl with nitro or amino groups).
  • Biological Assays : Perform MIC testing against S. aureus and E. coli.
  • Computational Docking : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR).
  • Physicochemical Profiling : Correlate logP (HPLC) and Hammett σ values with activity trends .

Basic: What are the critical considerations for handling and storing the compound to ensure experimental reproducibility?

Answer:

  • Storage : Keep under argon at -20°C in amber vials to prevent hydrolysis/oxidation.
  • Stability Monitoring : Use TLC (silica gel, ethyl acetate/hexane) and periodic HPLC to detect degradation.
  • Solvent Purity : Employ anhydrous solvents (dried over molecular sieves) during synthesis .

Advanced: How can time-resolved spectroscopic methods elucidate the compound’s photophysical properties?

Answer:

  • UV-vis Spectroscopy : Measure π→π* transitions in solvents of varying polarity.
  • Transient Absorption Spectroscopy : Resolve excited-state dynamics (e.g., intersystem crossing) with femtosecond pulses.
  • TD-DFT Modeling : Simulate electronic transitions using CAM-B3LYP/def2-TZVP .

Advanced: What experimental approaches resolve enantiomeric purity issues during synthesis?

Answer:

  • Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane/isopropanol).
  • Absolute Configuration : Determine via X-ray crystallography (if suitable crystals form) or electronic circular dichroism (ECD) with DFT-simulated spectra.
  • Asymmetric Synthesis : Employ Evans oxazolidinone auxiliaries to enforce stereocontrol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.